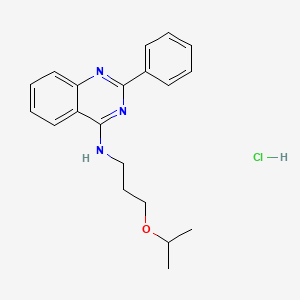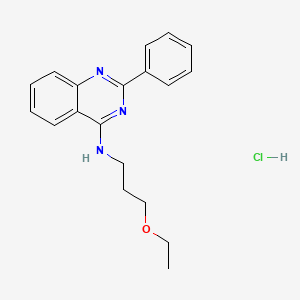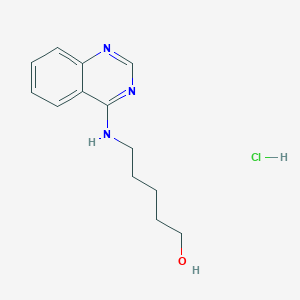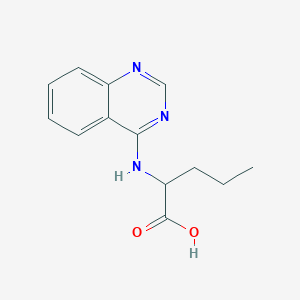![molecular formula C13H14BrN3O2 B7744938 2-[(6-bromoquinazolin-4-yl)amino]pentanoic Acid](/img/structure/B7744938.png)
2-[(6-bromoquinazolin-4-yl)amino]pentanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(6-bromoquinazolin-4-yl)amino]pentanoic Acid is a synthetic organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-bromoquinazolin-4-yl)amino]pentanoic Acid typically involves multiple steps:
Starting Material: The synthesis begins with 6-bromoanthranilic acid.
Formation of Quinazoline Ring: The 6-bromoanthranilic acid is reacted with isonicotinoyl chloride in the presence of acetic anhydride to form the quinazoline ring.
Amination: The resulting intermediate is then reacted with an appropriate amine, such as pentanoic acid, under suitable conditions to introduce the amino group at the 4th position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
2-[(6-bromoquinazolin-4-yl)amino]pentanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom at the 6th position can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the 6th position.
科学的研究の応用
2-[(6-bromoquinazolin-4-yl)amino]pentanoic Acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[(6-bromoquinazolin-4-yl)amino]pentanoic Acid involves its interaction with specific molecular targets and pathways. The bromine atom and amino group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
6-bromo-2-(4-pyridyl)quinazolin-4(3H)-one: Similar in structure but with a pyridyl group instead of a pentanoic acid side chain.
2-aminothiazole derivatives: These compounds share the quinazoline core but have different substituents and biological activities.
Uniqueness
2-[(6-bromoquinazolin-4-yl)amino]pentanoic Acid is unique due to its specific combination of a bromine atom, an amino group, and a pentanoic acid side chain
特性
IUPAC Name |
2-[(6-bromoquinazolin-4-yl)amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O2/c1-2-3-11(13(18)19)17-12-9-6-8(14)4-5-10(9)15-7-16-12/h4-7,11H,2-3H2,1H3,(H,18,19)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDATLCKNUUVIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC1=NC=NC2=C1C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}phenol hydrochloride](/img/structure/B7744862.png)
![4-(5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-ylamino)phenol hydrochloride](/img/structure/B7744867.png)
![3-{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}phenol hydrochloride](/img/structure/B7744870.png)
![3-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]phenol;hydrochloride](/img/structure/B7744872.png)
![ethyl (2E)-2-cyano-2-[2-(4-methoxyphenyl)-6-methylchromen-4-ylidene]acetate](/img/structure/B7744885.png)
![4-[2-(4-methoxyphenyl)-6-methylchromen-4-ylidene]azaniumylbutanoate](/img/structure/B7744892.png)


![4-Methyl-2-[(2-phenylquinazolin-4-yl)amino]phenol;hydrochloride](/img/structure/B7744910.png)
![4-Chloro-2-[(2-phenylquinazolin-4-yl)amino]phenol;hydrochloride](/img/structure/B7744911.png)




